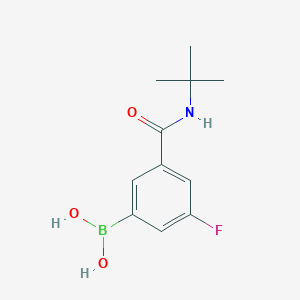

(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid

Descripción

(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid (CAS: 183158-30-7) is a boronic acid derivative featuring a phenyl ring substituted with a fluorine atom at the 5-position and a tert-butylcarbamoyl group at the 3-position. Its molecular formula is C₁₁H₁₆BNO₃, with a molecular weight of 221.06 g/mol . This compound is utilized in pharmaceutical research, particularly in Suzuki-Miyaura cross-coupling reactions to synthesize intermediates for antitumor agents (e.g., Tepotinib derivatives) . It is stored at 0–6°C to ensure stability and is commercially available in purities exceeding 97% .

Propiedades

IUPAC Name |

[3-(tert-butylcarbamoyl)-5-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)7-4-8(12(16)17)6-9(13)5-7/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUQFGPVHSXEML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis Overview

The synthesis of (3-(tert-butylcarbamoyl)-5-fluorophenyl)boronic acid typically involves several key steps:

- Starting Materials : The synthesis often begins with a fluorinated benzene derivative, which undergoes functionalization to introduce the tert-butylcarbamoyl group.

- Boronic Acid Formation : The introduction of the boronic acid moiety typically involves a palladium-catalyzed borylation reaction.

Stock Solution Preparation

For handling and storage, stock solutions of this compound can be prepared in various concentrations. The volume of solvent required to achieve a specific concentration can be calculated based on the molecular weight of the compound. For example, to prepare a 1 mM stock solution, the volume of solvent needed for different amounts of the compound is as follows:

| Amount of Compound | Volume of Solvent for 1 mM Solution |

|---|---|

| 1 mg | 4.1831 mL |

| 5 mg | 20.9153 mL |

| 10 mg | 41.8305 mL |

In Vivo Formulation

For biological studies, the compound may need to be formulated in a suitable solvent system. Common methods involve dissolving the compound in DMSO and then mixing it with other solvents like PEG300 and Tween 80 to enhance solubility and stability in aqueous environments.

Research Findings and Applications

Boronic acids, including derivatives like this compound, are of interest in medicinal chemistry due to their potential applications in drug discovery and development. They can be used as building blocks for synthesizing complex molecules with specific biological activities.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or boronic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed:

Oxidation: Formation of boronic esters or boronic acids.

Reduction: Formation of reduced derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₄BClFNO₂

- Molecular Weight : 239.05 g/mol

- Functional Groups : Boronic acid group, tert-butylcarbamoyl group, and fluorine atom on the phenyl ring.

The unique structure of (3-(tert-butylcarbamoyl)-5-fluorophenyl)boronic acid enables it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Organic Synthesis

This compound is primarily utilized as a building block in the synthesis of complex organic molecules. Its boronic acid functionality allows for participation in Suzuki-Miyaura cross-coupling reactions , which are essential for constructing carbon-carbon bonds. The reaction typically proceeds under mild conditions, making it suitable for diverse substrates.

Key Reactions:

- Suzuki-Miyaura Coupling : This reaction involves coupling aryl halides with boronic acids in the presence of a palladium catalyst, enabling the formation of biaryl compounds.

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom, allowing for further functionalization.

Medicinal Chemistry

The compound has garnered attention for its potential applications in drug development. Boronic acids are known to interact with various biological targets, including enzymes and receptors.

Potential Therapeutic Applications:

- Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for enzyme inhibition studies .

- Drug Development : Researchers have explored the incorporation of this compound into drug candidates to enhance their potency and selectivity against specific biological targets. For instance, it has been evaluated for its ability to inhibit Bruton's tyrosine kinase (BTK), an enzyme implicated in various cancers .

Case Study 1: Development of BTK Inhibitors

A study examined the synthesis of novel BTK inhibitors incorporating this compound moieties. These compounds were evaluated for their efficacy against cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential.

Case Study 2: Synthesis of Biaryl Compounds

Research focused on synthesizing fluorinated biaryl compounds using this compound as a key intermediate. These compounds were assessed for their biological activity and potential as therapeutic agents, highlighting the versatility of this boronic acid derivative in medicinal chemistry .

Summary Table of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules via Suzuki-Miyaura reactions | Formation of biaryl compounds |

| Medicinal Chemistry | Potential drug development and enzyme inhibition | BTK inhibitors, anticancer agents |

| Biological Studies | Interaction with biological targets and enzyme modulation | Studies on enzyme inhibition mechanisms |

Mecanismo De Acción

The mechanism of action of (3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is crucial in drug design, where the compound can act as an enzyme inhibitor, modulating various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Acids

Substituent Variations and Structural Analogues

The biological and chemical properties of boronic acids are highly dependent on substituent groups. Below is a comparison of key analogues:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Compounds with EWGs like -CF₃ (e.g., 3-Fluoro-5-(trifluoromethyl)phenylboronic acid) exhibit enhanced stability and reactivity in Suzuki couplings due to increased electrophilicity of the boron atom .

- Halogen Effects : Chlorine at the 3-position (3-Chloro-5-fluorobenzeneboronic acid) may enhance cross-coupling efficiency but reduces solubility compared to fluorine-substituted analogues .

Antitumor Activity

The target compound is a precursor in synthesizing Tepotinib derivatives, which inhibit c-Met kinase in cancer cells . Compared to (3-(Cyclopentylcarbamoyl)phenyl)boronic acid (IC₅₀: ~1.2 µM in PARP inhibition), the tert-butyl group may enhance metabolic stability due to reduced oxidative degradation .

Enzyme Inhibition

Boronic acids with amide groups (e.g., 3-(Propionamido)phenylboronic acid) show high affinity for carbohydrates like sialic acid (K = 37.6 at pH 7.4) via trigonal boron-amide coordination . The tert-butylcarbamoyl group in the target compound could similarly stabilize enzyme-inhibitor complexes, though specific data are lacking.

Antibacterial Potential

Aliphatic boronic acids (e.g., compound 2 in ) inhibit penicillin-binding protein 1b (PBP1b) but show lower activity than aromatic analogues. The target compound’s aromatic structure may improve binding to bacterial targets .

Physicochemical Properties

Actividad Biológica

(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid is an organoboron compound that has garnered attention in various fields of medicinal chemistry and biological research. Its unique structural features, including a boronic acid group, a fluorine atom, and a tert-butylcarbamoyl moiety, suggest potential applications in drug development, bioconjugation, and organic synthesis.

Chemical Structure and Properties

- Chemical Formula : CHBFNO

- CAS Number : 1704082-27-8

- Molecular Weight : 233.05 g/mol

The compound's structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and biochemistry.

Target Interactions

Boronic acids are known for their ability to interact with diols and Lewis bases. The mechanism of action for this compound is likely related to its participation in the Suzuki–Miyaura cross-coupling reaction, which is pivotal in forming carbon–carbon bonds under mild conditions. This property enhances its utility in synthesizing complex organic molecules.

Biochemical Pathways

The compound may also play roles in carbohydrate chemistry and glycobiology due to its boronic acid functionality, which can form reversible covalent bonds with sugars.

Anticancer Properties

Research has indicated that boronic acid derivatives can exhibit significant anticancer activity. For instance, studies have shown that various boronic compounds reduce the viability of prostate cancer cells while maintaining the viability of healthy cells. In one study, compounds similar to this compound were tested against PC-3 prostate cancer cells, resulting in decreased cell viability at concentrations as low as 5 µM .

| Compound | Cell Viability (%) at 5 µM |

|---|---|

| B5 | 33 |

| B7 | 44 |

| Healthy Cells | 71-95 |

Antimicrobial Activity

The antimicrobial properties of boronic acids have also been explored. In various studies, compounds similar to this compound demonstrated inhibition zones ranging from 7 to 13 mm against different bacterial and fungal strains . This suggests potential applications in developing new antimicrobial agents.

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of Intermediate : Reaction between 3-fluoroaniline and tert-butyl isocyanate to form 3-(tert-butylcarbamoyl)-5-fluoroaniline.

- Borylation Reaction : The intermediate undergoes borylation using bis(pinacolato)diboron in the presence of a palladium catalyst to yield the final product.

Drug Development

This compound is being investigated for its potential as a pharmacophore in drug design, particularly for cancer therapies and inflammatory diseases. Its unique functional groups may enhance selectivity and efficacy against specific biological targets.

Bioconjugation Techniques

The compound can be utilized in bioconjugation strategies for targeted drug delivery systems, enabling the attachment of therapeutic agents to specific biomolecules or cells.

Q & A

Q. What are the standard synthetic routes for (3-(tert-butylcarbamoyl)-5-fluorophenyl)boronic acid, and how can its purity be validated?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where the boronic acid moiety reacts with halogenated aromatic precursors under palladium catalysis. For example, microwave-assisted coupling with Pd(Pt-Bu₃)₂ or Pd(OAc)₂/(t-Bu₃)HP·BF₄ catalysts can improve yields . The tert-butylcarbamoyl group is introduced via amidation or carbamate-forming reactions. Purity validation relies on HPLC (≥97.0% purity criteria) and spectroscopic methods (¹H/¹³C NMR, IR) to confirm structural integrity .

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing fluorine at the 5-position enhances the electrophilicity of the aryl ring, facilitating transmetallation in Suzuki reactions. However, steric hindrance from the tert-butylcarbamoyl group may slow reaction kinetics. Optimization requires balancing catalyst loading (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) to avoid protodeboronation .

Q. What solvents and storage conditions are optimal for maintaining stability?

The compound is hygroscopic and prone to oxidation. Storage at 0–6°C in anhydrous solvents like THF or DMF is recommended . Solubility in polar aprotic solvents (e.g., DMSO) facilitates reaction setups, while aqueous solubility is limited unless stabilized as a boronate ester .

Advanced Research Questions

Q. How does pH modulate the compound’s binding affinity to glycoproteins or diol-containing biomolecules?

Boronic acids form reversible esters with 1,2- or 1,3-diols. At physiological pH (7.4), the compound’s trigonal boronate form dominates, enabling strong interactions with sialic acid (K ≈ 37.6) via B–N coordination, as demonstrated for similar fluorophenylboronic acids . Adjusting pH alters binding kinetics, with optimal affinity between pH 7.0–8.5 .

Q. What strategies mitigate instability in biological assays, and how can binding specificity be validated?

Encapsulation in nanoparticles (e.g., carbon dots) or covalent immobilization on microfluidic surfaces improves stability . Specificity is validated via competitive assays with monosaccharides (e.g., glucose, galactose) and structural analogs. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

Q. Can this compound serve as a chiral auxiliary in enantioselective catalysis?

The tert-butylcarbamoyl group may induce steric effects in asymmetric reactions. For example, boronic acids with bulky substituents have been used in Diels-Alder reactions to achieve >95% enantiomeric excess (e.e.) via Lewis acid-mediated TS stabilization. Computational docking studies (e.g., AutoDock Vina) can predict interactions with chiral catalysts .

Q. How do electronic effects from the trifluoromethyl and carbamoyl groups impact drug-target interactions?

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbamoyl group facilitates hydrogen bonding with enzyme active sites (e.g., leucyl-tRNA synthetase). Molecular dynamics simulations and free-energy perturbation (FEP) calculations quantify these effects, guiding lead optimization .

Methodological Considerations

- Contradictory Data Analysis : Discrepancies in binding constants (e.g., pH-dependent K values) may arise from assay conditions (ionic strength, temperature). Replicate experiments with standardized buffers (e.g., PBS) and orthogonal techniques (NMR vs. fluorescence) are critical .

- Experimental Design : For glycoprotein capture, functionalize surfaces with the compound via EDC/NHS chemistry and validate using quartz crystal microbalance (QCM) or MALDI-TOF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.